An In-depth Technical Guide to 4-(4-phenoxybenzamido)benzoic Acid Derivatives: Synthesis, Characterization, and CAS Number Identification
An In-depth Technical Guide to 4-(4-phenoxybenzamido)benzoic Acid Derivatives: Synthesis, Characterization, and CAS Number Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-phenoxybenzamido)benzoic acid scaffold is a key structural motif in medicinal chemistry and materials science. Its unique combination of a flexible ether linkage, a rigid benzamide core, and a reactive carboxylic acid group makes it an attractive starting point for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and identification of 4-(4-phenoxybenzamido)benzoic acid and its derivatives, with a focus on providing researchers with the practical knowledge needed to work with this versatile class of compounds. While a definitive CAS number for the parent compound, 4-(4-phenoxybenzamido)benzoic acid, is not readily found in major chemical databases, this guide will address its synthesis and characterization, and provide CAS numbers for known derivatives.
Core Structure and Nomenclature
The foundational structure consists of a 4-aminobenzoic acid molecule where the amino group is acylated by 4-phenoxybenzoyl chloride. The systematic IUPAC name for this core structure is 4-(4-phenoxybenzamido)benzoic acid.
Core Molecular Structure:
Caption: Core structure of 4-(4-phenoxybenzamido)benzoic acid.
Synthesis of the Core Scaffold and Derivatives
The most direct and widely applicable method for the synthesis of 4-(4-phenoxybenzamido)benzoic acid and its derivatives is the acylation of a substituted 4-aminobenzoic acid with a substituted 4-phenoxybenzoyl chloride. This robust two-step approach offers high yields and allows for the introduction of a wide variety of functional groups on either aromatic ring.
Step 1: Synthesis of 4-Phenoxybenzoyl Chloride
The precursor, 4-phenoxybenzoic acid, is readily available commercially (CAS No. 2215-77-2).[1] It can be converted to the more reactive acyl chloride intermediate using standard chlorinating agents.
Reaction Principle: The hydroxyl group of the carboxylic acid is substituted by a chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The byproducts of this reaction are gaseous (SO₂ and HCl), which drives the reaction to completion.[2]
Experimental Protocol: Synthesis of 4-Phenoxybenzoyl Chloride [3]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenoxybenzoic acid.
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Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
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Reaction Conditions: Heat the mixture to reflux (typically around 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-phenoxybenzoyl chloride is often used in the next step without further purification.
Caption: Synthesis of 4-Phenoxybenzoyl Chloride.
Step 2: Amide Bond Formation
The synthesized 4-phenoxybenzoyl chloride is then reacted with 4-aminobenzoic acid (or a substituted derivative) to form the final benzamide product.
Reaction Principle: This is a nucleophilic acyl substitution where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of 4-phenoxybenzoyl chloride, leading to the formation of an amide bond and the elimination of HCl. A base is typically added to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 4-(4-phenoxybenzamido)benzoic Acid
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Dissolution: Dissolve 4-aminobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dioxane, or N,N-dimethylformamide) containing a base (e.g., triethylamine or pyridine).
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Acylation: Cool the solution in an ice bath and slowly add a solution of 4-phenoxybenzoyl chloride in the same solvent.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-(4-phenoxybenzamido)benzoic acid.
Caption: Synthesis of 4-(4-phenoxybenzamido)benzoic acid.
Known Derivatives and their CAS Numbers
While the CAS number for the parent compound remains elusive in readily accessible databases, several derivatives have been synthesized and characterized. The CAS numbers for these compounds are crucial for researchers to accurately identify and procure them.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 4-(4-Methoxybenzamido)benzoic acid | 28547-12-8 | C₁₅H₁₃NO₄ | A structurally related compound where the phenoxy group is replaced by a methoxy group. This compound is commercially available and serves as a good model for the synthesis and characterization of the target class of molecules.[4][5][6] |
| 2-(4-(4-((2-Carboxyphenyl)carbamoyl)phenoxy)benzamido)benzoic acid | 328265-32-3 | C₂₈H₂₀N₂O₇ | A more complex derivative, indicating that the core scaffold is used in the construction of larger molecules. |
| 4-(4-Chlorobenzamido)benzoic acid | - | C₁₄H₁₀ClNO₃ | A representative example of a halogenated derivative. The synthesis would follow the general protocol, starting with 4-chlorobenzoyl chloride.[2] |
Characterization of 4-(4-phenoxybenzamido)benzoic Acid Derivatives
The structural elucidation and purity assessment of synthesized compounds are critical for their application in research and development. The following spectroscopic techniques are routinely employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include distinct aromatic protons from the three benzene rings, an amide proton (N-H), and a carboxylic acid proton (O-H).
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¹³C NMR: Shows the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbons of the amide and carboxylic acid groups.
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Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-O-C stretch of the ether linkage.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.
Potential Applications and Biological Activity
Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-(4-phenoxybenzamido)benzoic acid scaffold, by combining features of both benzoic acid and phenoxy-containing compounds, presents a promising area for drug discovery.
For instance, structurally similar 4-(4-phenoxybenzoyl)benzoic acid derivatives have been investigated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[7] Furthermore, the core structure can be modified to target specific biological pathways. The presence of the carboxylic acid group also allows for the formation of prodrugs to enhance pharmacokinetic properties.
Conclusion
References
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PubChem. (n.d.). 4-(4-Phenoxyphenoxy)benzoic acid. Retrieved from [Link]
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Eureka. (n.d.). Synthesis and preparation process of 4-phenoxybenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-(4-((2-Carboxyphenyl)carbamoyl)phenoxy)benzamido)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2017163257A1 - An improved process for the preparation of ibrutinib.
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National Center for Biotechnology Information. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83–88. [Link]
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